molecular formula C11H15N3O2 B2622905 3-Nitro-4-(piperidin-1-yl)aniline CAS No. 5367-60-2

3-Nitro-4-(piperidin-1-yl)aniline

Cat. No.: B2622905
CAS No.: 5367-60-2
M. Wt: 221.26
InChI Key: GRLKSWWADWGIEU-UHFFFAOYSA-N
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Description

3-Nitro-4-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a nitro group at the 3-position and a piperidine ring at the 4-position of the benzene core. Its molecular formula is inferred as C₁₁H₁₃N₃O₂, with a molecular weight of approximately 235.25 g/mol.

Properties

IUPAC Name

3-nitro-4-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLKSWWADWGIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(piperidin-1-yl)aniline typically involves the nitration of 4-(piperidin-1-yl)aniline. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification processes to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 3-Nitro-4-(piperidin-1-yl)aniline and its analogs:

Compound Name Substituents and Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
This compound Nitro (3), Piperidine (4) C₁₁H₁₃N₃O₂ ~235.25 Strong electron-withdrawing (nitro), basicity (piperidine)
4-(Piperidin-1-ylsulfonyl)aniline Piperidinylsulfonyl (4) C₁₁H₁₆N₂O₂S 264.33 Electron-withdrawing sulfonyl group; enhanced steric bulk
3-Methoxy-4-(piperidin-1-yl)aniline Methoxy (3), Piperidine (4) C₁₂H₁₇N₃O 219.28 Electron-donating methoxy; increased solubility in polar solvents
N-Methyl-4-(piperidin-1-yl)aniline Methyl (N), Piperidine (4) C₁₂H₁₇N₂ 189.28 Reduced electron effects; improved lipophilicity
4-Bromo-2-(piperidin-1-yl)ethoxy-N-(2-(piperidin-1-yl)ethyl)aniline Bromo (4), Piperidine-ethoxy (2) C₂₀H₃₁BrN₄O 447.39 Bulky substituents; bromo enables cross-coupling reactions

Electronic and Reactivity Comparisons

  • Nitro vs. Methoxy/Sulfonyl Groups: The nitro group in this compound deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. In contrast, methoxy (electron-donating) in 3-Methoxy-4-(piperidin-1-yl)aniline activates the ring for ortho/para substitutions .
  • Piperidine vs. Piperazine :
    Piperidine (6-membered ring) in the target compound offers less steric hindrance and lower basicity (pKa ~11) compared to piperazine derivatives (e.g., in ), which have two nitrogen atoms and higher basicity (pKa ~9.8 for primary N) .

Solubility and Physicochemical Properties

  • Nitro Derivatives : Exhibit lower solubility in polar solvents due to electron withdrawal.
  • Methoxy Derivatives : Improved solubility in alcohols and water ().
  • Sulfonyl Derivatives : Moderate solubility in aprotic solvents like DCM ().

Biological Activity

3-Nitro-4-(piperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a nitro group, which contribute to its unique reactivity and biological activity. The presence of the nitro group enhances its electrophilic character, allowing it to participate in various biochemical interactions.

Property Description
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 194.20 g/mol
Melting Point 120-122 °C
Solubility Soluble in organic solvents; limited solubility in water

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, leading to either activation or inhibition. This interaction is crucial for its potential as a therapeutic agent.
  • Cell Signaling Modulation : It influences various signaling pathways, affecting cellular processes such as proliferation and apoptosis.
  • Gene Expression Regulation : The compound has been shown to modulate gene expression, which may contribute to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies:

  • In vitro Studies : Cell line assays have shown that this compound can inhibit the growth of cancer cells, particularly in breast and prostate cancer models.
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 5 to 15 µM .
  • Antimicrobial Efficacy : In another study, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : The compound shows moderate absorption characteristics, influenced by its lipophilicity.
  • Distribution : It distributes well in tissues due to its small molecular size and ability to cross cell membranes.
  • Metabolism : The nitro group can undergo reduction to form an amino derivative, impacting the compound's biological activity.

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